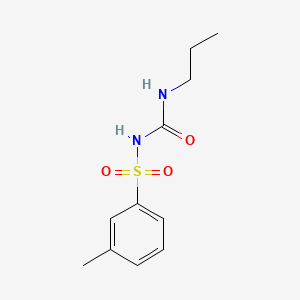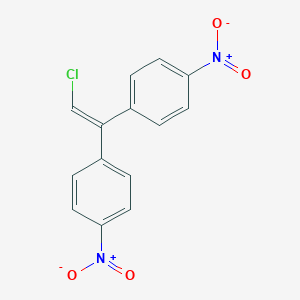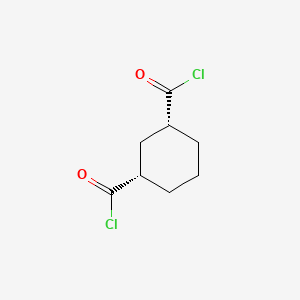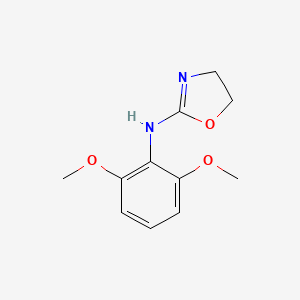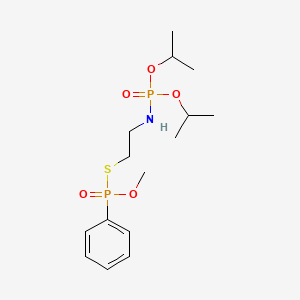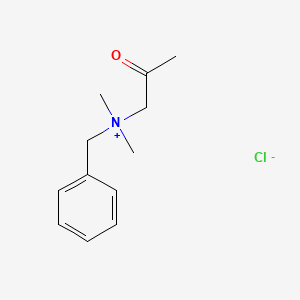
Benzyl-dimethyl-(2-oxopropyl)azanium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl-dimethyl-(2-oxopropyl)azanium chloride is a quaternary ammonium compound with the molecular formula C12H18ClNO. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its stability and solubility in water, making it a valuable component in many chemical processes .
准备方法
Synthetic Routes and Reaction Conditions
Benzyl-dimethyl-(2-oxopropyl)azanium chloride can be synthesized through several methods. One common route involves the reaction of benzyl chloride with dimethylamine, followed by the addition of 2-oxopropyl chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems. The process includes the careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency and minimize by-products .
化学反应分析
Types of Reactions
Benzyl-dimethyl-(2-oxopropyl)azanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions include various substituted ammonium compounds, oxides, and reduced amines, depending on the specific reaction conditions and reagents used .
科学研究应用
Benzyl-dimethyl-(2-oxopropyl)azanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in cell culture studies as a disinfectant and preservative due to its antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in antiseptic formulations.
作用机制
The mechanism of action of benzyl-dimethyl-(2-oxopropyl)azanium chloride involves its interaction with cellular membranes. The compound disrupts the membrane integrity by altering the permeability, leading to the leakage of cellular contents and eventual cell death. This mechanism is particularly effective against a wide range of microorganisms, making it a potent antimicrobial agent .
相似化合物的比较
Similar Compounds
Methacryloxyethyldimethylbenzyl ammonium chloride: Similar in structure but contains a methacryloxy group, making it useful in polymer chemistry.
Benzyldimethyl-n-dodecylammonium chloride: Contains a longer alkyl chain, providing enhanced surfactant properties.
Uniqueness
Benzyl-dimethyl-(2-oxopropyl)azanium chloride stands out due to its balanced properties of solubility, stability, and antimicrobial efficacy. Its unique structure allows for versatile applications across different scientific and industrial fields, making it a valuable compound for various research and practical uses .
属性
CAS 编号 |
13171-36-3 |
|---|---|
分子式 |
C12H18ClNO |
分子量 |
227.73 g/mol |
IUPAC 名称 |
benzyl-dimethyl-(2-oxopropyl)azanium;chloride |
InChI |
InChI=1S/C12H18NO.ClH/c1-11(14)9-13(2,3)10-12-7-5-4-6-8-12;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
OEEYPWMITPUJSX-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)C[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


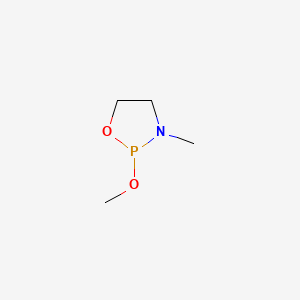
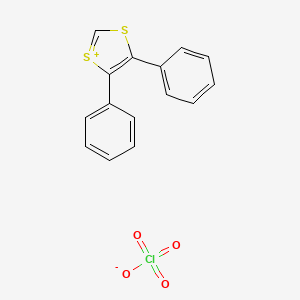
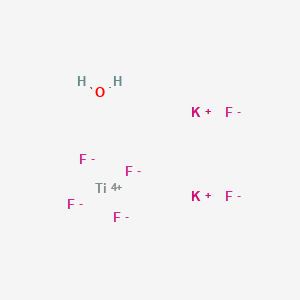
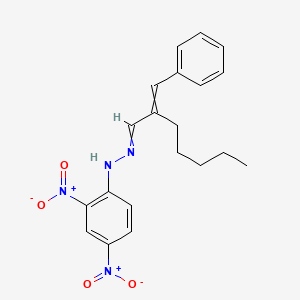
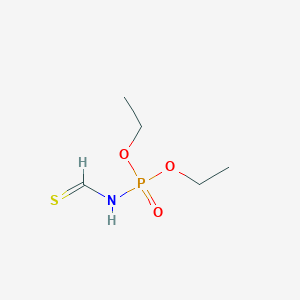
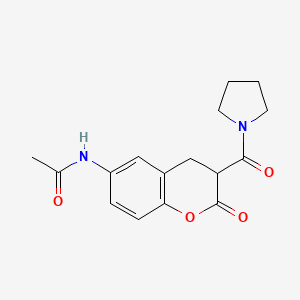

![({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride](/img/structure/B14710051.png)
